Huwentoxin-IV
Description
Huwentoxin-IV (HWTX-IV) is a neurotoxic peptide isolated from the venom of the Chinese bird spider, known scientifically by various names including Selenocosmia huwena, Haplopelma schmidti, and Ornithoctonus huwena. wikipedia.org This potent peptide has garnered significant attention in academic research due to its specific interaction with voltage-gated sodium channels, making it a valuable tool for studying ion channel function and a potential lead for developing new therapeutics. nih.govnih.govfrontiersin.org
Structure
2D Structure
Properties
IUPAC Name |
4-amino-5-[[30-[[6-amino-1-[[1-[[5-amino-1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-42,60,69,92-tetrakis(4-aminobutyl)-4,16-bis(2-amino-2-oxoethyl)-22-(3-amino-3-oxopropyl)-89-benzyl-86-butan-2-yl-36,45-bis(3-carbamimidamidopropyl)-83-(2-carboxyethyl)-19-(carboxymethyl)-39-(1-hydroxyethyl)-13,48,63,66-tetrakis(hydroxymethyl)-33-(1H-indol-3-ylmethyl)-95-methyl-57,80-bis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,65,68,71,78,81,84,87,90,93,96-nonacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,64,67,70,79,82,85,88,91,94,97-nonacosazatetracyclo[49.46.4.225,72.06,10]trihectan-77-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H278N52O51S6/c1-13-87(9)135(138(185)243)223-149(254)106(51-54-128(182)234)201-152(257)110(68-92-45-47-94(232)48-46-92)206-144(249)100(39-22-27-59-177)198-162(267)122-80-280-282-82-124-167(272)220-123-81-281-279-79-121(217-140(245)96(180)49-55-131(237)238)164(269)205-108(65-84(3)4)151(256)202-107(52-56-132(239)240)150(255)224-136(88(10)14-2)170(275)210-111(67-91-33-16-15-17-34-91)153(258)195-98(37-20-25-57-175)141(246)193-89(11)139(244)216-120(165(270)211-115(71-130(184)236)172(277)226-64-32-44-126(226)168(273)215-119(77-230)160(265)208-113(70-129(183)235)155(260)209-114(72-133(241)242)156(261)200-105(147(252)218-124)50-53-127(181)233)78-278-283-83-125(221-169(274)134(86(7)8)222-157(262)109(66-85(5)6)204-143(248)99(38-21-26-58-176)196-158(263)116(74-227)213-161(266)118(76-229)212-146(251)101(199-163(123)268)40-23-28-60-178)166(271)214-117(75-228)159(264)197-103(42-30-62-190-173(186)187)142(247)194-102(41-24-29-61-179)148(253)225-137(90(12)231)171(276)203-104(43-31-63-191-174(188)189)145(250)207-112(154(259)219-122)69-93-73-192-97-36-19-18-35-95(93)97/h15-19,33-36,45-48,73,84-90,96,98-126,134-137,192,227-232H,13-14,20-32,37-44,49-72,74-83,175-180H2,1-12H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,236)(H2,185,243)(H,193,246)(H,194,247)(H,195,258)(H,196,263)(H,197,264)(H,198,267)(H,199,268)(H,200,261)(H,201,257)(H,202,256)(H,203,276)(H,204,248)(H,205,269)(H,206,249)(H,207,250)(H,208,265)(H,209,260)(H,210,275)(H,211,270)(H,212,251)(H,213,266)(H,214,271)(H,215,273)(H,216,244)(H,217,245)(H,218,252)(H,219,259)(H,220,272)(H,221,274)(H,222,262)(H,223,254)(H,224,255)(H,225,253)(H,237,238)(H,239,240)(H,241,242)(H4,186,187,190)(H4,188,189,191) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLBAPXMAOKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CC(C)C)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CCCCN)CO)CO)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC2=O)CC(=O)N)CO)CC(=O)N)CC(=O)O)CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)C(C)O)CCCCN)CCCNC(=N)N)CO)C)CCCCN)CC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H278N52O51S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4107 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Structural Biology of Huwentoxin Iv
Primary Amino Acid Sequence and Disulfide Connectivity
Huwentoxin-IV is a relatively small peptide, consisting of 35 amino acid residues. nih.govplos.org Its primary sequence is characterized by the presence of six cysteine residues, which form three intramolecular disulfide bonds. These bonds are crucial for the peptide's three-dimensional structure and stability. The disulfide connectivity has been determined to be Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31. nih.gov This specific arrangement of disulfide bridges is a hallmark of the inhibitor cystine knot (ICK) family of peptides.
| Property | Description |
| Amino Acid Residues | 35 |
| Molecular Weight | Approximately 4.1 kDa nih.gov |
| Disulfide Bridges | 3 (Cys2-Cys17, Cys9-Cys24, Cys16-Cys31) nih.gov |
Inhibitor Cystine Knot (ICK) Structural Motif Analysis
The specific disulfide bond arrangement in this compound gives rise to a highly compact and stable three-dimensional structure known as the inhibitor cystine knot (ICK) or knottin fold. nih.govfrontiersin.orgwikipedia.org This structural motif is characterized by two disulfide bonds forming a loop that is threaded by a third disulfide bond, creating a pseudo-knot. frontiersin.orgwikipedia.org The ICK scaffold is exceptionally stable, conferring resistance to high temperatures, extreme pH, and enzymatic degradation. wikipedia.orgingentaconnect.com This inherent stability makes ICK peptides like HwTx-IV attractive candidates for therapeutic development. The core of the HwTx-IV structure consists of a double-stranded antiparallel β-sheet. nih.gov
The ICK motif is a common feature in a wide variety of toxins from venomous creatures, including spiders, cone snails, and scorpions, as well as in some plant proteins. wikipedia.orgnih.gov This conserved structural framework provides a rigid scaffold upon which diverse amino acid sequences can be displayed, allowing for a wide range of biological activities.
Conformational Dynamics and Structural Stability Studies
The three-dimensional structure and dynamic properties of this compound have been extensively studied using advanced biophysical techniques, providing critical insights into its mechanism of action.
The solution structure of this compound was first determined using two-dimensional proton nuclear magnetic resonance (¹H NMR) spectroscopy. nih.gov These studies confirmed the ICK fold and revealed a compact, globular structure. nih.govplos.org NMR relaxation studies have also been employed to investigate the dynamics of the peptide, showing that while the core structure is very rigid, certain loop regions exhibit greater flexibility. nih.govnih.gov This conformational flexibility in specific loops is thought to be important for the toxin's interaction with its target ion channels.
Molecular dynamics (MD) simulations have provided a powerful computational tool to explore the conformational stability of HwTx-IV and to model its interactions with voltage-gated sodium channels at an atomic level. nih.govyoutube.commdpi.com These simulations have been used to investigate the stability of the native toxin and to predict how mutations might affect its structure and function. nih.gov MD simulations of HwTx-IV complexed with models of the NaV1.7 channel have helped to identify key amino acid residues on both the toxin and the channel that are critical for binding. researchgate.net These studies suggest that HwTx-IV binds as a rigid body to the channel's voltage-sensor domain II. researchgate.net
| Technique | Key Findings |
| NMR Spectroscopy | Confirmed the ICK fold and a compact, globular structure. Revealed rigid core with flexible loop regions. nih.govnih.gov |
| Molecular Dynamics Simulations | Modeled toxin-channel interactions, identifying key binding residues. Investigated the effects of mutations on stability and function. nih.govresearchgate.net |
Post-Translational Modifications and Functional Impact
Following protein synthesis, this compound undergoes post-translational modifications (PTMs) that are crucial for its biological activity. plos.orgplos.org These modifications are common in venom peptides and can significantly influence their potency, selectivity, and stability. semanticscholar.org
N-terminal Pyroglutamation and its Influence on Channel Trapping
This compound (HWTX-IV), a peptide toxin from the venom of the spider Selenocosmia huwena, is subject to a significant post-translational modification that profoundly impacts its interaction with voltage-gated sodium channels. plos.org A naturally occurring variant of this toxin, designated as mHWTX-IV, has been isolated and identified. nih.govresearchgate.net This variant shares an identical amino acid sequence with the native HWTX-IV, with the exception of its N-terminus. plos.org Through enzymatic fragmentation and mass spectrometry, it was determined that the N-terminal glutamic acid residue of mHWTX-IV is converted into pyroglutamic acid. nih.govresearchgate.net This modification, a form of cyclization, results in a molecular mass that is 18 Da lower than that of the unmodified HWTX-IV. plos.orgnih.gov
While this N-terminal pyroglutamation does not substantially alter the toxin's fundamental inhibitory function—both HWTX-IV and mHWTX-IV exhibit nearly identical IC50 values for the inhibition of tetrodotoxin-sensitive sodium channels in dorsal root ganglion neurons—it dramatically enhances the toxin's "trapping" ability. nih.govresearchgate.net The trapping mechanism refers to the toxin's ability to bind to the channel's voltage sensor, typically in domain II, and lock it in a closed or resting state, thereby inhibiting channel activation. nih.govnih.gov
The key difference lies in the reversibility of the inhibition. The binding of native HWTX-IV can be reversed by sustained, moderate membrane depolarization. plos.orgnih.gov In contrast, the inhibition caused by mHWTX-IV is essentially irreversible, with strong depolarizing voltages failing to dislodge the toxin from the channel. nih.govsemanticscholar.org Experimental data shows that while the current from channels inhibited by HWTX-IV can be recovered through extreme depolarization, no such recovery is observed for channels blocked by mHWTX-IV. plos.orgnih.gov This indicates that the pyroglutamation provides the toxin with a much greater ability to trap the voltage sensor. plos.orgnih.govresearchgate.net
Interactive Data Table: Comparison of this compound and its Pyroglutamated Analogue
| Feature | This compound (HWTX-IV) | Modified this compound (mHWTX-IV) | Source(s) |
| N-terminal Residue | Glutamic Acid | Pyroglutamic Acid | nih.govresearchgate.net |
| Relative Mass | Standard | -18 Da | plos.orgnih.gov |
| IC50 (TTX-s channels) | ~30 nM | Nearly equal to native HWTX-IV | plos.orgnih.gov |
| Effect on Kinetics | No alteration of activation/inactivation | No alteration of activation/inactivation | nih.govresearchgate.net |
| Reversibility | Reversible with moderate depolarization (+50 mV) | Not reversed by strong depolarization (+200 mV) | plos.orgnih.gov |
Elucidation of Huwentoxin Iv Mechanism of Action on Ion Channels
Modulatory Effects on Voltage-Gated Sodium Channels (VGSCs)
Huwentoxin-IV acts as a gating modifier of VGSCs, functionally behaving as a channel inhibitor under normal physiological conditions. wikipedia.org Unlike simple pore blockers, it modulates the gating process of the channel, specifically targeting the voltage sensor of domain II. nih.govnih.gov
This compound exhibits a distinct selectivity profile, preferentially inhibiting neuronal VGSC subtypes over muscle and other subtypes. nih.govnih.gov The human peripheral nerve subtype hNaV1.7 is the most sensitive to the toxin. nih.govnih.govplos.org The toxin shows potent inhibition of several tetrodotoxin-sensitive (TTX-S) neuronal subtypes, including NaV1.1, NaV1.2, NaV1.3, and NaV1.6. plos.orgfrontiersin.orgnih.gov Conversely, it has significantly less effect on the muscle subtypes rNaV1.4 and hNaV1.5, as well as the TTX-resistant subtypes like hNaV1.8. nih.govplos.orgfrontiersin.orgnih.gov
Table 1: Inhibitory Potency (IC₅₀) of this compound on Voltage-Gated Sodium Channel Subtypes This interactive table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for various VGSC subtypes as determined by electrophysiology studies. Note that values can vary between studies based on experimental conditions and expression systems.
| Channel Subtype | Reported IC₅₀ (nM) | Sensitivity | Source(s) |
| hNaV1.1 | 8.4 ± 1.8 | High | plos.org |
| rNaV1.2 / hNaV1.2 | 11.9 ± 2.2 to 150 | High | nih.govplos.orgmedchemexpress.com |
| rNaV1.3 / hNaV1.3 | 7.2 ± 1.6 to 338 | High | nih.govplos.orgmedchemexpress.com |
| rNaV1.4 | ~400 | Low / Resistant | medchemexpress.com |
| hNaV1.5 | >1000 | Resistant | nih.govplos.org |
| hNaV1.6 | 6.8 ± 1.5 | High | plos.org |
| hNaV1.7 | ~3.3 to 26 | Very High | nih.govnih.govplos.orgmedchemexpress.com |
| hNaV1.8 | >1000 | Resistant | plos.orgnih.gov |
Site-directed mutagenesis studies have confirmed that this compound docks at neurotoxin receptor site 4 on the VGSC α-subunit. nih.govnih.gov This receptor site is located on the extracellular S3-S4 linker of domain II, a region critical for voltage sensing and channel activation. nih.govnih.gov The interaction with this site distinguishes HWTX-IV from toxins that block the channel pore (site 1 toxins like Tetrodotoxin) or other gating modifier sites. nih.gov
The primary target of this compound is the voltage-sensing domain of domain II (VSDII). nih.govnih.gov VSDs are modular structures within the channel, formed by the S1-S4 transmembrane segments, that move in response to changes in membrane potential to open the channel's pore. nih.gov By binding to the extracellular loops of VSDII, specifically the S1-S2 and S3-S4 linkers, HWTX-IV physically impedes the conformational changes required for channel activation. nih.govnih.gov
The inhibitory mechanism of this compound is novel among spider toxins. Instead of preventing the voltage sensor from deactivating, it "traps" the VSDII in its resting or closed (inward) configuration. nih.govnih.govnih.govwikipedia.org This action prevents the outward movement of the S4 segment that is necessary for the channel to open in response to membrane depolarization. nih.gov Consequently, channels occupied by the toxin are electrically silent and cannot contribute to the sodium current. nih.gov This mechanism contrasts sharply with that of scorpion β-toxins, which also bind to site 4 but trap the VSDII in its outward, activated state, thereby enhancing activation. nih.gov Recovery from HWTX-IV inhibition can be achieved, but it requires extreme or prolonged depolarizations to force the toxin off its binding site. nih.govnih.gov
The specific interaction between this compound and the NaV1.7 channel has been mapped to key amino acid residues on both the toxin and the channel.
Channel Residues: Five residues on the hNaV1.7 channel are crucial for the high-affinity binding of HWTX-IV. nih.govfrontiersin.org One residue, Glutamate-753 (Glu753), is in the S1-S2 loop, while the other four—Glutamate-811 (Glu811), Leucine-814 (Leu814), Aspartate-816 (Asp816), and Glutamate-818 (Glu818)—are located in the S3-S4 linker, forming an "EELDE" motif. nih.govfrontiersin.org Mutations of Asp816 and Glu818, in particular, can decrease the toxin's affinity by as much as 300-fold. nih.govnih.gov The conservation of this motif across different NaV subtypes largely determines their sensitivity to the toxin. frontiersin.org
Toxin Residues: Several residues on this compound are critical for its interaction with the channel. nih.govresearchgate.net Modeling studies indicate that Lysine-27 (Lys27) and Lysine-32 (Lys32) on the toxin form salt bridges with Glu818 and Glu811 on the channel, respectively. researchgate.net Additionally, Arginine-26 (Arg26) and Tryptophan-30 (Trp30) are implicated in the binding, with Trp30 sitting in a hydrophobic pocket on the channel surface. nih.govresearchgate.net
Table 2: Key Residue Interactions between this compound and hNaV1.7 This interactive table details the specific amino acid pairings identified as critical for the toxin-channel binding.
| This compound Residue | hNaV1.7 VSDII Residue | Type of Interaction | Source(s) |
| Arginine-26 (Arg26) | Glu760 | Salt Bridge | nih.govresearchgate.net |
| Lysine-27 (Lys27) | Glutamate-818 (Glu818) | Salt Bridge | researchgate.net |
| Tryptophan-30 (Trp30) | Hydrophobic Pocket | Hydrophobic Interaction | researchgate.net |
| Lysine-32 (Lys32) | Glutamate-811 (Glu811) | Salt Bridge | researchgate.net |
Investigation of Other Ion Channel Modulation
Current research indicates that this compound is highly selective for voltage-gated sodium channels. Studies have shown it specifically inhibits TTX-sensitive Na+ channels while having no significant effect on TTX-resistant Na+ channels found in adult rat dorsal root ganglion neurons. nih.govwikipedia.org Furthermore, it does not appear to target VGSCs in cardiac or skeletal muscle of mammals. wikipedia.org There is no substantial evidence in the reviewed literature to suggest that this compound modulates other families of ion channels, such as voltage-gated calcium or potassium channels.
Voltage-Gated Potassium Channel (VGKC) Interactions (e.g., Kv1.3, Kv1.5, Kv11)
There is currently no scientific literature to suggest that this compound has a significant interaction with the voltage-gated potassium channels Kv1.3, Kv1.5, or Kv11.1 (hERG). The primary mechanism of action described for this compound is its selective inhibition of specific subtypes of voltage-gated sodium channels. plos.orgnih.govnih.gov
The voltage-gated potassium channel Kv1.3 is a well-established target for various animal toxins and is implicated in the proliferation and activation of T-lymphocytes, making it a target for immunosuppressive therapies. scielo.brmdpi.com Similarly, Kv1.5 is crucial for regulating the cardiac action potential, and the Kv11.1 channel (hERG) is of significant interest in pharmacology due to its role in cardiac repolarization and susceptibility to blockade by various drugs. medchemexpress.comscielo.br However, screening and selectivity profiling studies of this compound have not reported any activity against these or other VGKC subtypes. The focus of research has remained on its potent and selective blockade of neuronal VGSCs. plos.orgfrontiersin.org
Research Findings on this compound's Primary Target: Voltage-Gated Sodium Channels
While this compound does not appear to interact with the VGCCs and VGKCs specified, it is a potent and well-characterized inhibitor of certain voltage-gated sodium channel subtypes. Its primary mechanism is the inhibition of channel activation by binding to neurotoxin receptor site 4 on the channel's domain II voltage sensor, trapping it in the closed configuration. nih.govnih.gov This action effectively blocks the influx of sodium ions that is necessary for the generation and propagation of action potentials in excitable cells.
The inhibitory concentration (IC₅₀) of this compound varies across different VGSC subtypes, demonstrating a clear preference for neuronal channels over muscle and cardiac isoforms.
Table 1: Inhibitory Potency (IC₅₀) of this compound on Various Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC₅₀ | Channel Type | Reference(s) |
|---|---|---|---|
| hNav1.7 | 26 nM | Neuronal | nih.govresearchgate.net |
| rNav1.2 | 150 nM | Neuronal | nih.govresearchgate.net |
| rNav1.3 | 338 nM | Neuronal | nih.govresearchgate.net |
| rNav1.4 | > 10 µM | Muscle | researchgate.net |
| hNav1.5 | > 10 µM | Cardiac | nih.govresearchgate.net |
| hNav1.6 | 226.6 nM | Neuronal | frontiersin.org |
| hNav1.1 | 8.4 ± 1.8 nM* | Neuronal | plos.org |
| hNav1.8 | > 1 µM | Neuronal | plos.org |
Note: This value is for a potency-optimized variant, m₃-HwTx-IV, but indicates the sensitivity of this channel subtype to the this compound scaffold.
Structure Activity Relationship Sar Studies and Rational Design of Huwentoxin Iv Analogs
Systemic Mutagenesis Approaches
Systemic mutagenesis has been a cornerstone in elucidating the functional topography of Huwentoxin-IV. By systematically replacing native amino acids, researchers have mapped the key residues and structural motifs essential for its biological activity.
Alanine (B10760859) scanning is a powerful technique where individual amino acid residues (excluding cysteine) are systematically replaced with alanine to gauge their importance in protein or peptide function. In the case of this compound, this approach has provided a detailed map of residues critical for its interaction with NaV channels. plos.org
A comprehensive alanine-scanning mutagenesis study of this compound revealed several key residues that significantly impact its ability to block NaV1.7 and NaV1.2 channels. nih.gov The substitution of residues such as Phenylalanine-6 (Phe6), Proline-11 (Pro11), Aspartic acid-14 (Asp14), Leucine-22 (Leu22), Serine-25 (Ser25), Tryptophan-30 (Trp30), Lysine-32 (Lys32), and Tyrosine-33 (Tyr33) with alanine led to a substantial decrease in potency, indicating their crucial role in the toxin-channel interaction. nih.gov These findings suggest that a hydrophobic patch, primarily formed by Trp30 and Phe6, surrounded by a ring of basic residues, is a key structural feature for the toxin's activity. nih.gov
| Mutation | Effect on NaV1.7 Inhibition | Reference |
|---|---|---|
| F6A | Significant decrease in potency | nih.gov |
| P11A | Significant decrease in potency | nih.gov |
| D14A | Significant decrease in potency | nih.gov |
| L22A | Significant decrease in potency | nih.gov |
| S25A | Significant decrease in potency | nih.gov |
| W30A | Significant decrease in potency | nih.gov |
| K32A | Significant decrease in potency | nih.gov |
| Y33A | Significant decrease in potency | nih.gov |
Building upon the insights from alanine scanning, researchers have introduced specific point mutations and combined them to create mutants with significantly enhanced potency. Studies have shown that the native residues Glutamic acid-1 (Glu1), Glutamic acid-4 (Glu4), Phenylalanine-6 (Phe6), and Tyrosine-33 (Tyr33) are key modulators of activity. nih.gov
For instance, a library of 373 point mutants was generated to define the functional impact of sequence alterations on NaV1.7 and NaV1.2 activity. nih.gov This extensive screening identified mutations that were beneficial for potency. By combining these favorable individual changes, combinatorial mutants were created that exhibited marked improvements in NaV1.7 potency. A notable example is the quadruple mutant E1N/E4D/Y33W/Q34S, which showed a significant increase in potency for NaV1.7. nih.govfrontiersin.org Another combinatorial mutant, E1N/R26K/Q34S/G36I, was designed to enhance selectivity. nih.govfrontiersin.org
Furthermore, a triple mutant, later termed m3-HwTx-IV (E1G/E4G/Y33W), demonstrated a remarkable increase in potency at hNaV1.7, with an IC50 of 0.4 ± 0.1 nM compared to the wild-type's 17 ± 2 nM. nih.govgoogle.com This highlights the synergistic effect of combining beneficial mutations.
| Mutant | NaV1.7 pIC50 | NaV1.7 IC50 (nM) | Reference |
|---|---|---|---|
| Wild-type HwTx-IV | ~7.8 | ~17 | nih.gov |
| E1N/E4D/Y33W/Q34S | 8.1 ± 0.08 | - | nih.gov |
| m3-HwTx-IV (E1G/E4G/Y33W) | - | 0.4 ± 0.1 | nih.govgoogle.com |
Peptide Engineering for Enhanced Selectivity and Affinity
A major goal in the development of this compound analogs is to enhance their selectivity for NaV1.7 over other NaV subtypes, such as NaV1.6, which is implicated in neuromuscular side effects. nih.govnih.gov Peptide engineering strategies have focused on modulating the electrostatic and hydrophobic properties of the toxin to achieve this.
The selectivity of this compound for different NaV subtypes is governed by specific interactions with the channel's voltage-sensor domains (VSDs). nih.gov The toxin binds to the VSDII, and the amino acid composition of this domain varies between NaV subtypes. nih.gov For example, the EELDE motif in the S1-S2 and S3-S4 loops of NaV1.7 is a key determinant of high-affinity binding. nih.gov This motif is conserved in NaV1.6, but with slight variations in other subtypes, which provides a basis for engineering selectivity. nih.gov
Studies have shown that substitutions at position 4 can significantly alter the NaV1.7/NaV1.6 selectivity ratio. nih.gov For instance, the mutation E4K dramatically improved the potency for hNaV1.6, thereby decreasing the selectivity ratio to nearly 1. nih.govresearchgate.net Conversely, combining the E4K mutation with a double substitution (R26A/Y33W) resulted in an increased selectivity ratio (>46) for NaV1.7. nih.govresearchgate.net This demonstrates that a delicate balance of charge and hydrophobicity at key positions can fine-tune the selectivity profile.
Strategies to boost potency at specific NaV subtypes often involve optimizing the toxin's interaction with the channel's VSD and the surrounding lipid membrane. For NaV1.7, mutations that reduce the negative charge at the N-terminus, such as E1G and E4G, have been shown to improve potency. nih.govnih.gov The triple mutant HwTx-IV E1G/E4G/K18A exhibited an 11-12-fold increase in potency for hNaV1.7. nih.gov
For hNaV1.6, where the wild-type toxin has a lower initial potency, there was more room for improvement. Analogues such as HwTx-IV E4K/R26Q, E1G/E4G, and E1G/E4G/K18A showed a dramatic 20- to 67-fold improvement in potency, bringing their IC50 values into the low nanomolar range. nih.gov These results underscore the feasibility of rationally designing this compound analogs with tailored potency profiles for specific NaV subtypes.
| Mutant | Target Subtype | Fold Improvement in Potency | Reference |
|---|---|---|---|
| E1G/E4G/K18A | hNaV1.7 | 11-12 | nih.gov |
| E4K/R26Q | hNaV1.6 | ~67 | nih.gov |
| E1G/E4G | hNaV1.6 | ~20-67 | nih.gov |
Conformational Changes Induced by Amino Acid Substitutions
An important consideration in the rational design of this compound analogs is the effect of amino acid substitutions on the peptide's three-dimensional structure and dynamics. Structural studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations, have provided valuable insights.
Molecular dynamics simulations have also been employed to assess the stability of this compound mutants. nih.gov These simulations indicated that the folding was normal for several key mutants, supporting the idea that the observed changes in activity are due to specific interactions with the sodium channel rather than major structural perturbations of the toxin itself. nih.gov The gain in potency for mutants like m3-HwTx-IV is thought to arise from the removal of unfavorable electrostatic contacts by replacing acidic residues (Glu1 and Glu4) with neutral ones (Glycine). plos.orggoogle.com
Computational Modeling and Docking Studies for Analog Design
Computational modeling and molecular docking have become indispensable tools for elucidating the molecular basis of this compound (HwTx-IV) interaction with voltage-gated sodium (Nav) channels and for the rational design of novel analogs with enhanced potency and selectivity. researchgate.netresearchgate.net These in silico approaches provide atomic-level insights into the binding modes of the toxin, helping to identify key residues that govern its inhibitory activity and subtype specificity. researchgate.net By simulating the dynamic interactions between HwTx-IV and Nav channel isoforms, researchers can predict the functional consequences of specific amino acid substitutions, thereby guiding the synthesis of more effective and selective therapeutic leads. plos.org
To understand the toxin's binding mechanism, a homology model of the human Nav1.7 channel was generated, using cryo-electron microscopy (cryo-EM) structures as templates. nih.gov Specifically, the main structure was based on PDB ID 6J8G, while the deactivated state of the domain II voltage sensor (VSD2) was modeled using PDB ID 6N4R. nih.gov HwTx-IV (PDB ID 1MB6) was then manually docked onto this Nav1.7 model, using the known binding site of Protoxin-II as a guide. nih.gov The resulting complex was subsequently minimized and refined using molecular dynamics (MD) simulations to achieve a stable and realistic representation of the interaction. researchgate.netnih.gov
These simulations revealed a detailed picture of the HwTx-IV binding interface at receptor site 4 on the VSD2 of the Nav1.7 channel. researchgate.netnih.govresearchgate.net The model highlights several critical interactions that are believed to trap the voltage sensor in its closed or resting state. researchgate.net
Key interactions identified through computational modeling include:
Salt Bridges: Lys-27 of HwTx-IV forms a salt bridge with Glu-818 on the channel, while Lys-32 interacts with Glu-811. These electrostatic interactions are crucial for anchoring the toxin and impairing the gating movement of VSD2. researchgate.netnih.gov Another significant salt bridge is formed between Arg-26 of the toxin and Glu-760 of the channel. researchgate.net
Hydrophobic Interactions: The Trp-30 residue of HwTx-IV inserts into a hydrophobic pocket on the channel surface, formed by residues Ala-766, Ile-767, Leu-770, and Leu-812. researchgate.netnih.gov
Hydrogen Bonding: The indole (B1671886) nitrogen of Trp-30 also forms a hydrogen bond with the backbone carbonyl of the channel's Leu-812 residue. researchgate.netnih.gov Arg-29 primarily interacts with the polar headgroups of the lipid membrane but can also form interactions with the channel. researchgate.net
The insights gained from these docking models have been instrumental in the rational design of HwTx-IV analogs. By systematically modifying key residues identified in the computational models, researchers have successfully engineered peptides with altered selectivity profiles for different Nav channel subtypes, particularly Nav1.7 versus Nav1.6. nih.govfrontiersin.org This is critical because inhibiting Nav1.7 is desired for pain relief, while off-target effects on Nav1.6 can lead to undesirable neuromuscular effects. nih.govfrontiersin.org
The table below summarizes the key interacting residues of this compound with the Nav1.7 channel as predicted by computational docking and molecular dynamics simulations.
Table 1: Key Interacting Residues in the HwTx-IV–Nav1.7 Complex
| HwTx-IV Residue | Nav1.7 Residue(s) | Type of Interaction | Reference |
|---|---|---|---|
| Arg-26 | Glu-760 | Salt Bridge | researchgate.net |
| Lys-27 | Glu-818, Asp-816 | Salt Bridge | researchgate.netnih.gov |
| Arg-29 | Lipid Membrane | Electrostatic | researchgate.net |
| Trp-30 | Ala-766, Ile-767, Leu-770, Leu-812 | Hydrophobic Pocket | researchgate.netnih.gov |
| Trp-30 | Leu-812 | Hydrogen Bond | researchgate.netnih.gov |
Computational predictions, combined with experimental validation through electrophysiology, have enabled the development of analogs with significantly altered selectivity ratios. nih.govfrontiersin.org For instance, certain mutations can either enhance potency towards both Nav1.6 and Nav1.7 or, more desirably, increase the selectivity for Nav1.7 by reducing the toxin's activity on Nav1.6. nih.govfrontiersin.org
The following table details the experimentally observed effects of specific mutations, many of which were designed based on computational insights, on the selectivity of HwTx-IV for human Nav1.7 over Nav1.6.
Table 2: Effects of Specific Mutations on HwTx-IV Selectivity for hNav1.7/hNav1.6
| HwTx-IV Analog | Effect on hNav1.7/hNav1.6 Selectivity Ratio | Reference |
|---|---|---|
| Wild-Type | Baseline selectivity ratio of ~23 | nih.govfrontiersin.org |
| E4K | Decreased ratio (close to 1), due to improved potency for hNav1.6 | nih.govfrontiersin.org |
| E1G/E4G | Decreased ratio with increased potency for both subtypes | nih.govfrontiersin.org |
| E4K/R26Q | Decreased ratio with increased potency for both subtypes | nih.govfrontiersin.org |
| R26A | 2.7-fold reduction in potency for hNav1.6 | frontiersin.org |
| K32N | Significant loss of potency for hNav1.6 (>1 µM) | frontiersin.org |
| E4K/R26A/Y33W | Increased selectivity ratio (>46) | nih.govfrontiersin.org |
These findings demonstrate the power of combining computational modeling with empirical structure-activity relationship (SAR) studies. nih.govfrontiersin.org The predictive models not only help to interpret experimental data but also reduce the number of required synthetic and experimental iterations, accelerating the development of toxin-based peptides with improved pharmacological profiles for potential therapeutic use. researchgate.netresearchgate.net
Preclinical Pharmacological Research of Huwentoxin Iv and Derivatives
Evaluation of Antinociceptive Efficacy in Rodent Models
The analgesic potential of Huwentoxin-IV has been extensively evaluated in a variety of rodent models of pain, demonstrating significant, dose-dependent antinociceptive effects. nih.gov
In models of inflammatory pain, HWTX-IV has shown considerable efficacy. nih.gov Studies utilizing the formalin-induced inflammatory pain model in rats have demonstrated that HWTX-IV can produce a significant reversal of hyperalgesia. nih.gov In the acetic acid-induced writhing model in mice, another common inflammatory pain model, HWTX-IV also exhibited a protective effect. nih.gov The analgesic effects observed in these models are comparable to those of morphine, a standard opioid analgesic. nih.gov
Table 1: Efficacy of this compound in Rodent Inflammatory Pain Models
| Model | Species | Endpoint | Finding | Citation |
|---|---|---|---|---|
| Formalin-induced pain | Rat | Reversal of hyperalgesia | Dose-dependent reversal of hyperalgesia. | nih.gov |
| Acetic acid-induced writhing | Mouse | Reduction in writhing | Dose-dependent protective effect. | nih.gov |
The efficacy of HWTX-IV has also been assessed in rodent models of neuropathic pain, a type of chronic pain that is often difficult to treat. In the spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain, HWTX-IV demonstrated a prolonged and pronounced reversal of mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful. nih.gov The effects of HWTX-IV in this model were found to be more sustained and of a greater magnitude than those of mexiletine, a sodium channel blocker sometimes used to treat neuropathic pain. nih.gov
Table 2: Efficacy of this compound in a Rodent Neuropathic Pain Model
| Model | Species | Endpoint | Finding | Citation |
|---|---|---|---|---|
| Spinal Nerve Ligation (SNL) | Rat | Reversal of mechanical allodynia | Produced a longer and more significant reversal of allodynia compared to mexiletine. | nih.gov |
Given that the primary molecular target of this compound is the NaV1.7 sodium channel, its efficacy has been specifically tested in pain models directly mediated by the activation of this channel. The scorpion toxin OD1 is a known activator of NaV1.7 and can induce spontaneous pain behaviors in mice. In this model, HWTX-IV and its derivatives have been shown to dose-dependently suppress these spontaneous pain behaviors, providing direct evidence of its NaV1.7-targeting analgesic activity in vivo. nih.govsmartox-biotech.com
Assessment of Cardiovascular System Effects in Animal Models
Preclinical research suggests that this compound possesses a favorable cardiovascular safety profile. Studies have indicated that HWTX-IV does not significantly target the voltage-gated sodium channels found in cardiac or skeletal muscle in mammals. wikipedia.org Specifically, it shows little to no inhibitory activity on the hNaV1.5 channel, the primary sodium channel in the heart, and the rNaV1.4 channel, the main sodium channel in skeletal muscle. smartox-biotech.com This selectivity for neuronal sodium channels over cardiac and muscle subtypes minimizes the potential for cardiovascular side effects. However, detailed in vivo studies in animal models specifically examining parameters such as blood pressure and heart rate are not extensively reported in the currently available literature.
Neuropharmacological Investigations Beyond Nociception
The neuropharmacological actions of this compound extend beyond its effects on pain pathways. The toxin exhibits a distinct profile of activity against various subtypes of voltage-gated sodium channels, which are crucial for neuronal excitability throughout the nervous system. HWTX-IV preferentially inhibits several neuronal TTX-sensitive sodium channel subtypes, including rNaV1.2, rNaV1.3, and hNaV1.7, with the highest potency observed for hNaV1.7. nih.govsmartox-biotech.com This selective inhibition of specific neuronal sodium channels underscores its potential for more targeted therapeutic applications in neurological disorders where these channels are implicated. The toxin's ability to trap the domain II voltage sensor of the sodium channel in the closed configuration is a key aspect of its mechanism of action. wikipedia.org
Insecticidal Activity and Mechanisms in Invertebrate Systems
The effects of this compound in invertebrate systems, particularly insects, have been investigated to understand its broader biological activity. There is some conflicting information regarding its insecticidal properties. One report suggests that even at high doses, this compound elicited no observable effects in cockroaches. wikipedia.org However, another study investigating the effects of toxins on cockroach dorsal unpaired median (DUM) neurons found that this compound caused a positive shift in the steady-state inactivation of sodium channels in these neurons. This suggests a modulatory effect on insect sodium channels, which could potentially lead to insecticidal activity under certain conditions. For comparison, a related toxin, Huwentoxin-III, has been shown to reversibly paralyze cockroaches by depressing the amplitude of sodium currents in their DUM neurons. wikipedia.org Further research is needed to fully elucidate the insecticidal potential and mechanism of action of this compound in different invertebrate species.
Advanced Methodologies in Huwentoxin Iv Research
Chemical Synthesis and Recombinant Expression Systems and Production Optimization (e.g., E. coli)
The production of HwTx-IV for research purposes has been achieved through both chemical synthesis and recombinant expression systems, each with its own set of advantages and challenges.
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) has been successfully employed to produce HwTx-IV and its analogs. frontiersin.orgnih.gov This method allows for the precise incorporation of modifications and unnatural amino acids to probe structure-activity relationships. For instance, nineteen HwTx-IV analogs were chemically synthesized to investigate their selectivity for different sodium channel subtypes. frontiersin.org The synthesis is typically performed on a resin support, followed by cleavage, purification, and oxidative folding to ensure the correct formation of the three crucial disulfide bridges that define its inhibitory cystine knot (ICK) structure. frontiersin.orgwikipedia.org
Recombinant Expression: Recombinant production of HwTx-IV, particularly in bacterial systems like Escherichia coli, offers a cost-effective method for generating larger quantities of the toxin. nih.govplos.org A notable strategy involves expressing HwTx-IV as a cleavable fusion protein with a partner like a small ubiquitin-related modifier (SUMO). nih.govplos.org This approach has been implemented in the E. coli SHuffle T7 Express lysY strain, which is engineered to facilitate the correct formation of disulfide bonds in the cytoplasm. nih.govplos.org
Production Optimization: A key challenge in both synthetic and recombinant production is ensuring the final product mirrors the native toxin's activity. The C-terminus of native HwTx-IV is amidated, a post-translational modification crucial for its potency. nih.govresearchgate.net Recombinantly produced HwTx-IV with a C-terminal free acid has been shown to be significantly less potent. nih.govresearchgate.net To address this, researchers have explored strategies such as expressing a glycine-extended analog, which can partially mimic the native carboxamide and restore some of the toxin's inhibitory activity. nih.govplos.org
| Production Method | Key Features | Advantages | Challenges |
| Chemical Synthesis | Stepwise assembly of amino acids (SPPS). | Precise control over sequence, incorporation of unnatural amino acids. frontiersin.orgnih.gov | Lower yield, complex folding process. frontiersin.org |
| Recombinant Expression (E. coli) | Fusion protein expression (e.g., SUMO), specialized strains (e.g., SHuffle). nih.govplos.org | High yield, cost-effective for large-scale production. nih.gov | Ensuring correct disulfide bond formation and post-translational modifications like C-terminal amidation. nih.govplos.org |
Advanced Electrophysiological Techniques
Electrophysiology is the cornerstone for characterizing the functional effects of HwTx-IV on its primary targets, the voltage-gated sodium channels (Nav). smartox-biotech.comnih.gov
The development of automated patch-clamp (APC) systems has revolutionized the screening of HwTx-IV and its analogs. frontiersin.orgnih.gov These high-throughput platforms allow for the rapid and parallel recording of ion channel currents from multiple cells, significantly accelerating the process of determining the potency and selectivity of various toxin variants. frontiersin.orgnih.gov For example, APC has been instrumental in generating dose-response curves for numerous HwTx-IV analogs against different human Nav channel subtypes, facilitating structure-function studies aimed at optimizing the toxin's properties. frontiersin.orgnih.gov
Manual whole-cell patch-clamp remains a fundamental technique for detailed mechanistic studies of HwTx-IV's interaction with sodium channels. nih.govnih.gov This method provides high-resolution data on how the toxin affects various aspects of channel gating, such as activation and inactivation kinetics. nih.govnih.gov Using whole-cell recordings, researchers have demonstrated that HwTx-IV preferentially inhibits TTX-sensitive sodium channels in dorsal root ganglion neurons and have characterized its effects on specific Nav subtypes expressed in cell lines like HEK293. nih.govnih.gov
| Electrophysiology Technique | Application in HwTx-IV Research | Key Findings |
| Automated Patch-Clamp | High-throughput screening of HwTx-IV analogs. frontiersin.orgnih.gov | Rapid determination of IC50 values and selectivity profiles against various Nav subtypes. frontiersin.org |
| Whole-Cell Patch-Clamp | Detailed mechanistic studies of toxin-channel interactions. nih.govnih.gov | Characterization of inhibition kinetics, voltage-dependence, and preferential block of specific Nav channel isoforms. nih.govnih.gov |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a valuable tool for quantifying the affinity of HwTx-IV for its receptor sites on sodium channels. smartox-biotech.comsygnaturediscovery.com These assays typically involve competing the binding of a radiolabeled ligand with unlabeled HwTx-IV to determine the toxin's binding affinity (Ki). giffordbioscience.com This technique, often used in conjunction with electrophysiology, helps to confirm the molecular interactions underlying the toxin's inhibitory effects. smartox-biotech.com While specific radiolabeled HwTx-IV studies are less commonly detailed, the principle is a standard in toxin research to understand the strength of the toxin-receptor interaction.
Cryo-Electron Microscopy (Cryo-EM) for Toxin-Channel Complex Structures
A significant breakthrough in understanding the structural basis of HwTx-IV's interaction with sodium channels has come from cryo-electron microscopy (Cryo-EM). This powerful technique allows for the visualization of protein complexes at near-atomic resolution. Researchers have successfully determined the cryo-EM structure of HwTx-IV in complex with a chimeric sodium channel. researchgate.net Specifically, the structure of HwTx-IV bound to a chimeric NaChBac channel containing the extracellular half of the human VSD2 S3-S4 segments has been resolved, providing a detailed view of the toxin docked onto its binding site. researchgate.net This structural information is invaluable for the rational design of more potent and selective HwTx-IV-based therapeutics.
Development of Fluorescent and Photocrosslinking Probes
To precisely map the interaction surfaces between HwTx-IV and sodium channels, researchers have developed sophisticated chemical probes.
Fluorescent Probes: Huwentoxin-IV has been coupled to fluorescent dyes, such as Cyanine 5 (Cy5), to create fluorescent probes (Cy5-HwTx-IV). nih.gov These probes are instrumental in visualizing the localization of the toxin's target channels in cells and tissues. For instance, Cy5-HwTx-IV has been used to detect the overexpression of hNav1.7 channels in non-small cell lung cancer cell lines via confocal laser scanning microscopy, highlighting its potential as a diagnostic imaging agent. nih.gov
Photocrosslinking Probes: Photocrosslinking probes based on the HwTx-IV scaffold have been designed to identify the specific amino acid residues involved in the toxin-channel interface. nih.gov These probes incorporate a photo-reactive group, such as a diazirine, at specific positions within the toxin's sequence. nih.gov Upon photoactivation, the probe covalently crosslinks to nearby residues on the sodium channel. Subsequent analysis by mass spectrometry allows for the precise identification of the crosslinked sites. This approach has successfully mapped the binding interface of HwTx-IV to the S1-S2 and S3 helices of the voltage-sensor domain II (VSD2) of the Nav1.7 channel. nih.gov
| Probe Type | Methodology | Application |
| Fluorescent Probes (e.g., Cy5-HwTx-IV) | Covalent attachment of a fluorophore to HwTx-IV. nih.gov | Imaging and localization of target sodium channels in cells. nih.gov |
| Photocrosslinking Probes | Incorporation of a photo-reactive group into the HwTx-IV sequence. nih.gov | Precise mapping of the toxin-channel binding interface at the amino acid level. nih.gov |
Transcriptomic and Proteomic Analysis of Venom Glands for Toxin Discovery
The exploration of venom composition from species like Selenocosmia huwena (also referred to as Ornithoctonus huwena or Cyriopagopus schmidti) has been revolutionized by advanced molecular techniques, specifically transcriptomics and proteomics. wikipedia.orgplos.org These methodologies, often used in a combined approach known as "venomics," provide a comprehensive overview of the toxins produced in the venom gland, from the genetic blueprint to the final, functional peptides. researchgate.netuq.edu.au This approach circumvents the limitations of traditional bioassay-guided fractionation, which is often a laborious process, by allowing for a large-scale, high-throughput identification of venom components. uq.edu.aumdpi.com
Transcriptomic analysis involves sequencing the messenger RNA (mRNA) from the venom glands to create a library of expressed sequence tags (ESTs). nih.gov This reveals the genetic sequences of potential toxins, including their precursor forms which typically consist of a signal peptide, a propeptide region, and the mature toxin sequence. nih.gov Studies on the venom gland cDNA library of S. huwena and related species have successfully identified hundreds of novel toxin-like sequences. nih.govresearchgate.net These sequences are then categorized into superfamilies based on conserved signal peptides and cysteine frameworks, shedding light on the evolutionary relationships and diversification of toxins. acs.orgnih.gov For instance, analysis of the O. huwena transcriptome revealed numerous transcripts for cystine knot toxins (CKTs), which includes this compound. researchgate.net This genetic-level analysis also uncovers processes like gene duplication and focal hypermutation, which are key drivers in the evolution of novel spider toxins. acs.orgnih.gov
Proteomic analysis, on the other hand, directly examines the protein and peptide components present in the collected venom. uq.edu.au A common strategy involves separating the crude venom into high-molecular-weight (>10 kDa) proteins and low-molecular-weight (<10 kDa) peptides. acs.orgnih.govscielo.br Various techniques are then employed for detailed analysis, including one-dimensional (1-DE) and two-dimensional gel electrophoresis (2-DE), mass spectrometry (such as MALDI-TOF or ESI-Q-TOF), and Edman degradation for N-terminal sequencing. acs.orgnih.govscielo.br A comprehensive proteomic and peptidomic study of O. huwena venom identified 90 proteins and sequenced 47 distinct peptides from over 100 detected components. acs.orgnih.gov This type of analysis confirms the actual presence of toxins like Huwentoxin-I and this compound in the venom, validating the predictions made from transcriptomic data. nih.gov
Integrating transcriptomics and proteomics provides a more complete picture of the venom arsenal (B13267). nih.gov The transcriptome provides a library of all potential toxins the spider can produce, while the proteome confirms which of these are translated into functional proteins and peptides and reveals any post-translational modifications, which are common in toxins and crucial for their function. researchgate.net However, a direct one-to-one correlation between the two datasets is not always found. researchgate.net A comparative "venomics" study on O. huwena highlighted this discrepancy; while numerous transcripts for CKTs were found, only a fraction were identified in the proteomic analysis of the venom. researchgate.net Specifically, of the putative cystine knot toxins, 15 were identified by both approaches, but 29 unique transcripts were not detected as translated peptides in the venom proteome. researchgate.net This highlights the complexity of venom production and secretion, where not all genetically encoded toxins may be expressed at detectable levels at any given time. researchgate.net
Detailed Research Findings
Research applying these methodologies to S. huwena venom has yielded significant data on its composition and diversity.
Table 1: Summary of Proteomic and Peptidomic Analysis of Ornithoctonus huwena Venom
| Fraction Analyzed | Methodology | Number of Identified/Detected Components | Key Findings |
|---|---|---|---|
| Proteome (>10 kDa) | 1-DE, 2-DE, Mass Spectrometry | 90 proteins identified | Identification of enzymes, binding proteins, and other proteins with significant biological functions. acs.orgnih.gov |
| Peptidome (<10 kDa) | Cation-exchange and Reversed-phase Chromatography, Mass Spectrometry, Edman Degradation | >100 components detected; 47 peptides sequenced | Revealed immense structural and pharmacological diversity. Peptides were classified into several superfamilies, indicating gene duplication and evolution. acs.orgnih.gov |
Table 2: Comparison of Transcriptomic and Proteomic Findings for O. huwena Cystine Knot Toxins (CKTs)
| Analysis Type | Description | Number of Identified CKTs |
|---|---|---|
| Transcriptomics | Putative toxins identified from venom gland cDNA library. researchgate.net | 44 |
| Proteomics | Toxins identified directly from venom peptides. researchgate.net | 15 |
| Combined ("Venomics") | Toxins identified by both transcriptomic and proteomic methods. researchgate.net | 15 |
These integrated analyses confirm that the venom of S. huwena is a unique and complex cocktail, with many components still to be functionally characterized. acs.orgnih.gov The discovery of numerous toxin sequences through transcriptomics provides a valuable resource for future research, including the synthesis and characterization of novel peptides like this compound analogues for potential therapeutic applications. researchgate.netnih.gov
Huwentoxin Iv As a Research Tool and Scaffold for Modulator Development
Utility in Ion Channel Structure-Function Relationship Studies
Huwentoxin-IV is a 35-amino acid peptide characterized by a highly stable inhibitor cystine knot (ICK) motif, which consists of a compact structure formed by three disulfide bridges (Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31). nih.govsmartox-biotech.com This rigid framework provides a stable platform for studying molecular interactions. The toxin selectively inhibits tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, demonstrating a clear preference for neuronal subtypes over muscle and cardiac isoforms. nih.govnih.gov
The primary mechanism of action for HWTX-IV is as a gating modifier. It binds to neurotoxin receptor site 4, located on the extracellular S3-S4 linker of the channel's domain II voltage-sensing domain (VSD2). nih.govnih.gov This interaction traps the VSD2 in its resting (closed) configuration, thereby preventing the channel activation necessary for initiating action potentials. smartox-biotech.comnih.govwikipedia.org This mechanism of inhibition, which involves stabilizing the resting state, was a novel finding, distinguishing it from other toxins like scorpion β-toxins that trap the voltage sensor in an activated state. nih.gov
Detailed electrophysiological and mutagenesis studies have precisely mapped the molecular determinants of this interaction, providing profound insights into ion channel structure and function. The human Nav1.7 channel, a key target in pain signaling, is the most sensitive isoform to HWTX-IV, with a half-maximal inhibitory concentration (IC₅₀) of approximately 26-30 nM. nih.govsmartox-biotech.comnih.gov
Table 1: Inhibitory Potency (IC₅₀) of this compound on Various Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | Species | IC₅₀ Value | Reference |
|---|---|---|---|
| hNav1.7 | Human | ~26 nM | smartox-biotech.comnih.gov |
| rNav1.2 | Rat | ~150 nM | smartox-biotech.com |
| rNav1.3 | Rat | ~338 nM | smartox-biotech.com |
| rNav1.4 | Rat | >10 µM | smartox-biotech.com |
| hNav1.5 | Human | >10 µM | smartox-biotech.comnih.gov |
This table is interactive. Click on the headers to sort.
Research has identified specific amino acid residues on both the toxin and the channel that are critical for their high-affinity binding.
Table 2: Key Residues Involved in the this compound and Nav1.7 Interaction
| Molecule | Critical Residues | Function/Observation | Reference |
|---|---|---|---|
| This compound | Arg-26 | Located in a positively charged loop (loop IV), crucial for binding. | nih.gov |
| Trp-30, Phe-6 | Form a hydrophobic patch that docks into a channel groove. | nih.govsemanticscholar.org | |
| Lys-32 | A key basic residue that interacts with the channel. | nih.govsemanticscholar.org | |
| Nav1.7 Channel | Asp-816, Glu-818 | Located in the VSD2 S3-S4 linker; mutations dramatically reduce toxin affinity. | nih.gov |
This table is interactive. Click on the headers to sort.
The development of photocrosslinking probes based on the HWTX-IV structure has further enabled the precise mapping of the binding interface, confirming that the toxin interacts directly with the S1-S2 extracellular loop and the S3 helix of the Nav1.7 VSD2. nih.gov Additionally, the discovery of a naturally occurring HWTX-IV variant with an N-terminal pyroglutamic acid modification revealed that this post-translational change enhances binding strength without altering the fundamental mechanism of action. nih.gov
Scaffold for Rational Design of Novel Ion Channel Modulators
The stable ICK architecture and well-defined pharmacophore of HWTX-IV make it an exceptional scaffold for the rational design of new, highly selective ion channel modulators. nih.govresearchgate.net A primary goal of this research is to enhance the toxin's potency and, more importantly, its selectivity for Nav1.7 over other Nav subtypes, particularly Nav1.6, as off-target inhibition of Nav1.6 is associated with undesirable neuromuscular side effects. frontiersin.org
Key findings from these engineering efforts include:
Potency Enhancement: A triple mutant, known as m3-HwTx-IV (with mutations E1G, E4G, and Y33W), was developed that exhibited a significantly increased potency for Nav1.7 (IC₅₀ ≈ 0.4 nM), without a corresponding increase in activity against the cardiac Nav1.5 channel. plos.orgnih.gov
Selectivity Modulation: The native selectivity of HWTX-IV for human Nav1.7 is approximately 23-fold higher than for Nav1.6. frontiersin.orgnih.gov Analogs have been created that either increase this selectivity or reduce it to produce broader-acting blockers. For example, mutating Arg-26 to Alanine (B10760859) (R26A) can improve selectivity for Nav1.7 over Nav1.2 by more than three-fold. frontiersin.orgnih.gov
Computational Guidance: The functional data from these mutagenesis studies have been used to build and refine computational models of the HWTX-IV–Nav1.7 complex. nih.govresearchgate.net These models provide a structural framework that predicts key interactions, such as salt bridges formed by toxin residues Lys-27 and Lys-32 with the channel, and guides the prospective design of next-generation modulators. semanticscholar.orgresearchgate.net
Table 3: Effects of Selected this compound Analogs on Nav1.7/Nav1.6 Selectivity
| HWTX-IV Analog | Key Mutation(s) | Effect on Potency/Selectivity | Reference |
|---|---|---|---|
| HwTx-IV E4K | E4K | Potency for hNav1.6 significantly improved, decreasing the hNav1.7/hNav1.6 selectivity ratio to nearly 1. | frontiersin.org |
| HwTx-IV K18A | K18A | Improved potency for hNav1.7 and improved selectivity versus hNav1.6. | frontiersin.org |
| HwTx-IV E1G/E4G | E1G, E4G | Increased potency for both hNav1.7 and hNav1.6, leading to a decreased selectivity ratio. | frontiersin.orgnih.gov |
This table is interactive. Click on the headers to sort.
These engineering efforts demonstrate that the HWTX-IV scaffold is highly malleable, allowing for the fine-tuning of its pharmacological profile to create tool compounds and potential therapeutic leads with optimized properties. nih.gov
Contributions to Understanding Pain Pathophysiology and Ion Channelopathies
This compound and its derivatives have become powerful tools for investigating the physiological roles of specific ion channels in disease states, particularly in pain and other ion channelopathies. nih.gov The Nav1.7 channel is a genetically validated pain target; individuals with gain-of-function mutations in the SCN9A gene that encodes Nav1.7 suffer from extreme pain syndromes, whereas those with loss-of-function mutations experience a congenital inability to feel pain. plos.orgnih.gov
By selectively inhibiting Nav1.7, HWTX-IV allows researchers to probe the specific contribution of this channel to nociceptive signaling. nih.gov Studies using HWTX-IV in animal models of inflammatory and neuropathic pain have confirmed its analgesic effects, validating the channel's role in these conditions. frontiersin.orgmedchemexpress.com Furthermore, potent engineered analogs like m3-HwTx-IV have been used to demonstrate dose-dependent suppression of spontaneous pain in vivo, reinforcing the link between Nav1.7 activity and pain sensation. nih.gov
The study of HWTX-IV also contributes to the broader understanding of ion channelopathies, a class of diseases caused by the dysfunction of ion channels, which includes epilepsy and cardiac arrhythmias in addition to chronic pain. nih.govmdpi.com
Dissecting Subtype Roles: By comparing the effects of HWTX-IV analogs with different selectivity profiles (e.g., for Nav1.7 vs. Nav1.6), scientists can untangle the specific roles these closely related channel subtypes play in health and disease. frontiersin.org
Elucidating Novel Mechanisms: The toxin's unique mechanism of trapping the voltage sensor in a resting state provides a blueprint for a novel pharmacological approach to managing channelopathies characterized by channel hyperactivity. nih.govnih.gov
Mapping Channel Pharmacology: Characterizing the activity of HWTX-IV and its mutants against a wide array of Nav subtypes (Nav1.1, 1.2, 1.3, 1.6, and 1.7) helps build a comprehensive pharmacological map of the entire channel family, which is critical for understanding the molecular basis of various channel-related disorders. plos.orgnih.gov
Potential for Agrochemical Applications (e.g., Bioinsecticides)
The evolutionary purpose of spider venoms is primarily to subdue prey, which largely consists of insects. The venom of S. huwena contains a diverse arsenal (B13267) of neurotoxins, many of which possess insecticidal properties. wikipedia.orgnih.gov this compound, as a potent blocker of sodium channels that are fundamental to nerve function in both insects and mammals, has clear potential for development as a bioinsecticide.
The inhibitor cystine knot (ICK) structural motif found in HWTX-IV is a hallmark of many spider venom peptides that are potently insecticidal. researchgate.net This exceptionally stable structure makes the peptide resistant to degradation, a favorable characteristic for an agrochemical agent. While the bulk of published research on HWTX-IV has focused on its interactions with mammalian channels for therapeutic applications, its inherent function as a neurotoxin from an insectivorous predator strongly supports its potential in agriculture. The development of HWTX-IV or its analogs as bioinsecticides could offer a targeted and potentially more environmentally benign alternative to conventional chemical pesticides.
Future Directions and Translational Research Challenges
Strategies for Achieving Higher Subtype Selectivity and Minimizing Off-Target Interactions
The therapeutic potential of Huwentoxin-IV (HWTX-IV) as an analgesic is primarily linked to its potent inhibition of the NaV1.7 sodium channel. However, its activity against other NaV subtypes, such as NaV1.6, can lead to undesirable off-target effects, including neuromuscular impairment. nih.govnih.gov Consequently, a significant focus of translational research is to engineer HWTX-IV analogues with enhanced selectivity for NaV1.7.
Key residues identified as modulators of activity include those at the N-terminus (Glu1, Glu4), within the core structure (Phe6), and at the C-terminus (Tyr33). daneshyari.comnih.gov For instance, wild-type HWTX-IV has a 23-fold higher potency for hNaV1.7 over hNaV1.6. nih.govfrontiersin.org Specific mutations can either decrease or increase this selectivity ratio.
Key Research Findings on HWTX-IV Analogue Selectivity:
Decreasing Selectivity: Analogues like HWTX-IV E4K show significantly improved potency for hNaV1.6, bringing the selectivity ratio close to 1 and creating more of a pan-NaV blocker. nih.govnih.gov Combining substitutions, such as in the double mutant HwTx-IV E1G/E4G, results in increased potency for both NaV1.7 and NaV1.6. frontiersin.org
Increasing Selectivity: Conversely, selectivity for NaV1.7 can be enhanced. The mutation K18A improves potency for hNaV1.7 while also improving the selectivity against hNaV1.6. nih.gov Combining the E4K mutation with another double substitution (R26A/Y33W) resulted in an increased selectivity ratio of over 46. nih.gov Similarly, replacing the natural C-terminal amidation with a carboxylated motif leads to a marked loss of potency on hNaV1.6, thereby increasing the selectivity for NaV1.7. nih.gov
Combinatorial Mutants: A comprehensive study involving a library of 373 point mutants identified combinations that improved either potency or selectivity. nih.gov A mutant with four substitutions (E1N, E4D, Y33W, Q34S) showed improved NaV1.7 potency, while another combination (E1N, R26K, Q34S, G36I) displayed increased selectivity for NaV1.7 over NaV1.2, NaV1.3, NaV1.4, and NaV1.5. nih.gov
These engineering strategies demonstrate that it is feasible to fine-tune the interaction of HWTX-IV with specific NaV channel subtypes, paving the way for the development of analogues with better safety profiles by minimizing off-target interactions. nih.gov
Table 1: Impact of Select Mutations on this compound Activity
| Analogue | Target Channel(s) | Observed Effect | Selectivity (hNaV1.7/hNaV1.6) | Reference(s) |
|---|---|---|---|---|
| HWTX-IV E4K | hNaV1.6, hNaV1.7 | Significantly improved potency for hNaV1.6. | Decreased (close to 1) | nih.govnih.gov |
| HWTX-IV E1G/E4G | hNaV1.7, hNaV1.6 | Increased potency for both subtypes. | Decreased | nih.govfrontiersin.org |
| HWTX-IV K18A | hNaV1.7, hNaV1.6 | Improved potency and selectivity for hNaV1.7. | Increased | nih.gov |
| HWTX-IV E4K/R26A/Y33W | hNaV1.7, hNaV1.6 | Increased selectivity for hNaV1.7. | Increased (>46) | nih.gov |
| HWTX-IV (carboxylated) | hNaV1.6 | Marked loss of potency on hNaV1.6. | Increased | nih.gov |
| m3-HwTx-IV (E1G, E4G, Y33W) | hNaV1.7 | Significantly increased potency for hNaV1.7. | Selective over hNaV1.5 | plos.org |
| HWTX-IV E1N, R26K, Q34S, G36I | Multiple NaV | Increased selectivity for NaV1.7 over NaV1.2, 1.3, 1.4, 1.5. | Increased | nih.gov |
Exploring Additional Therapeutic Applications Based on Mechanism of Action
The primary therapeutic application explored for this compound is analgesia, owing to its potent inhibition of NaV1.7, a channel genetically validated as a critical mediator of pain. frontiersin.orgnih.gov The toxin has demonstrated dose-dependent analgesic effects in animal models of both inflammatory and neuropathic pain. nih.gov However, the mechanism of action—blocking voltage-gated sodium channels—is relevant to other pathophysiological conditions, suggesting a broader therapeutic potential.
Dysfunction of voltage-gated sodium channels is implicated in a range of channelopathies, including epilepsy and cardiac arrhythmias. nih.gov HWTX-IV and its analogues are potent inhibitors of several neuronal NaV subtypes, including NaV1.1, NaV1.2, NaV1.3, and NaV1.6, in addition to NaV1.7. plos.orgnih.govresearchgate.net Mutations in the genes encoding these channels are linked to various forms of epilepsy. Therefore, engineered analogues of HWTX-IV with specific selectivity profiles could be investigated as potential antiepileptic agents. For example, the rationally designed peptide Tap1a-OPT2, which was engineered from another spider toxin using insights from HWTX-IV optimization, showed increased potency for multiple NaV channels involved in epilepsy. researchgate.net
Furthermore, some calcium channel blockers from Selenocosmia huwena venom, such as HWTX-I, have shown potential as anti-inflammatory drugs by preventing cytosolic Ca2+ overload in inflammatory cells. wikipedia.org While HWTX-IV is a sodium channel blocker, the general principle of using venom-derived peptides to modulate ion channels in inflammatory processes suggests a potential avenue for future investigation. The venom also contains toxins that target P/Q-type calcium channels, which are genetically linked to epilepsy and migraines, indicating that the venom as a whole is a rich source for neuropharmacological leads. mdpi.com
Optimization of Peptide Delivery and Stability for Research Applications
For any peptide to be a viable research tool or therapeutic lead, it must possess adequate stability and be deliverable to its target site. This compound has several inherent features that contribute to its stability, alongside modifications that can further enhance its properties.
HWTX-IV's structure is built upon the inhibitor cystine-knot (ICK) motif, characterized by three disulfide bonds that create a highly compact and rigid scaffold. frontiersin.orgwikipedia.orgnih.gov This structure confers significant resistance to proteases, resulting in elevated stability in vivo. frontiersin.org
Post-translational modifications (PTMs) are crucial for the toxin's function and stability.
C-terminal Amidation: Native HWTX-IV has an amidated C-terminus, a modification that is critical for its potency. wikipedia.orgnih.gov Recombinantly produced HWTX-IV, which lacks this amidation, shows a significant reduction in activity. nih.govnih.gov For example, one study noted that non-amidated HWTX-IV has 20-50 times lower activity at NaV1.7. nih.gov
N-terminal Pyroglutamation: A naturally occurring analogue of HWTX-IV has been identified where the N-terminal glutamic acid is converted to pyroglutamic acid. researchgate.netplos.org This modification, while not significantly altering the IC50 value, dramatically increases the toxin's ability to "trap" the channel's voltage sensor. plos.org While HWTX-IV's block can be reversed by strong membrane depolarization, the pyroglutamated version's inhibition is not, indicating a much stronger and more stable interaction with the channel. researchgate.netplos.org
The method of production also plays a key role. Chemical synthesis allows for the precise incorporation of the C-terminal amide and other non-natural amino acids to optimize function. nih.govfrontiersin.org In contrast, recombinant production in systems like E. coli can yield larger quantities of the peptide for structural studies but often results in a non-amidated product with lower potency. nih.gov
Integration of Omics Data for Comprehensive Understanding of Venom Composition and Function
The venom of the spider Selenocosmia huwena (also known as Cyriopagopus schmidti) is a complex cocktail containing hundreds of proteins and peptides. nih.gov A comprehensive understanding of this venom is crucial for identifying novel toxins and understanding the functional context of known peptides like this compound. Modern "omics" approaches, particularly the combination of proteomics (the study of proteins) and transcriptomics (the study of gene transcripts), have become essential tools in this field. nih.govuq.edu.au
This integrated approach, often termed "proteotranscriptomics" or "venomics," provides a powerful workflow for venom analysis. nih.govuq.edu.au By sequencing the mRNA from the spider's venom glands (transcriptomics), researchers can create a database of all potential toxin precursor sequences. nih.govresearchgate.net This database is then used to accurately identify the mature peptides and proteins detected in the crude venom using mass spectrometry (proteomics). nih.govscielo.br This synergy is highly effective because it validates that the identified proteins are indeed expressed in the venom gland and helps to uncover the full diversity of venom components, including different variants (proteoforms) of known toxins. uq.edu.auscielo.br
Through venomics, researchers have gained several key insights:
Venom Complexity: The venom of S. huwena contains a wide array of compounds with diverse biological activities, including inhibitors of sodium and calcium channels, insecticides, and lectins. nih.govresearchgate.net
Discovery of Novel Analogues: Omics screening has led to the identification of new HWTX-IV analogues, such as one that lacks the C-terminal amidation and has an extra glycine (B1666218) residue. frontiersin.org
Contextual Understanding: By analyzing the entire venom composition, the specific role and relative abundance of HWTX-IV can be better understood within the spider's predatory strategy. scielo.br For instance, proteotranscriptomic analysis of the wolf spider Lycosa tarantula identified numerous small disulfide-rich neurotoxins alongside larger proteins like hyaluronidases, which likely work together during envenomation. nih.gov
The integration of omics data is fundamental to modern toxinology, accelerating the discovery of novel pharmacologically active peptides and providing a holistic view of the complex biochemical arsenal (B13267) that venoms represent. uq.edu.au
Q & A
(Basic) What experimental approaches are used to determine the inhibitory potency of Huwentoxin IV on hNav1.7?
Huwentoxin IV's inhibitory potency is typically quantified using automated electrophysiology (e.g., patch-clamp assays) to measure IC50 values. For example, wild-type HwTx-IV exhibits an IC50 of 17±2 nM on hNav1.7, while optimized analogs like peptide 47 (Gly1, Gly4, Trp33-HwTx) achieve sub-nanomolar potency (0.4±0.1 nM) through systematic residue substitutions . These assays are performed in cell lines stably expressing hNav1.7 to ensure reproducibility and specificity .
(Advanced) How can structural-activity relationship (SAR) studies guide the optimization of Huwentoxin IV analogs for enhanced selectivity?
SAR studies involve alanine scanning mutagenesis and residue-specific substitutions to identify critical residues for channel interaction. For instance, mutations at Glu1, Glu4, Phe6, and Tyr33 in HwTx-IV significantly alter hNav1.7 affinity while maintaining selectivity over hNav1.5 . Computational modeling of the inhibitory cystine knot (ICK) fold and voltage sensor domain (VSD) interactions can further predict analogs with improved selectivity. Targeting the VSD, which is less conserved among sodium channel subtypes, reduces off-target effects .
(Basic) What structural features of Huwentoxin IV contribute to its stability and function?
HwTx-IV adopts an ICK fold stabilized by three disulfide bonds (Cys2-Cys17, Cys9-Cys24, Cys16-Cys31), which confer thermal and proteolytic resistance . The fold creates a hydrophobic surface for binding hNav1.7's VSD, while charged residues (e.g., Lys27) mediate electrostatic interactions with channel residues. Structural validation via NMR spectroscopy and tools like PROCHECK ensures stereochemical accuracy in solution-phase models .
(Advanced) What methodologies are recommended for validating the three-dimensional structure of Huwentoxin IV in solution?
Nuclear magnetic resonance (NMR) spectroscopy is the gold standard, utilizing NOESY and TOCSY experiments to resolve inter-proton distances and confirm disulfide connectivity . For crystallographic models, stereochemical validation with PROCHECK identifies outliers in Ramachandran plots and side-chain rotamers, ensuring structural reliability before functional studies .
(Basic) How do researchers ensure the specificity of Huwentoxin IV for hNavover other sodium channel subtypes?
Specificity is assessed by cross-screening against isoforms like hNav1.4 and hNav1.5 using electrophysiology. HwTx-IV’s selectivity arises from its interaction with the VSD of hNav1.7, which has distinct charged residues compared to other isoforms. For example, HwTx-IV analogs show >100-fold selectivity for hNav1.7 over hNav1.5 .
(Advanced) What strategies are employed to reconcile discrepancies in reported IC50 values of Huwentoxin IV across different experimental setups?
Discrepancies (e.g., 17 nM vs. 26 nM ) may stem from differences in cell lines , expression systems , or toxin purity . Standardizing protocols (e.g., HEK293 cells with uniform hNav1.7 expression) and validating toxin batches via mass spectrometry reduce variability. Meta-analyses of published data should account for assay conditions (e.g., voltage protocols) that influence channel gating .
(Basic) What in vitro models are appropriate for initial screening of Huwentoxin IV's pharmacological effects?
HEK293 or CHO-K1 cells stably transfected with hNav1.7 are widely used for primary screening. Automated patch-clamp systems enable high-throughput evaluation of toxin analogs under controlled voltage conditions . Primary dorsal root ganglion (DRG) neurons may also be used to validate effects in a native context .
(Advanced) How can nuclear magnetic resonance (NMR) spectroscopy elucidate Huwentoxin IV's interactions with sodium channels?
Saturation transfer difference (STD) NMR identifies toxin residues in direct contact with hNav1.7's VSD. NOESY experiments map intermolecular interactions, while chemical shift perturbations reveal conformational changes upon binding. These methods were applied to study SHL-1, another S. huwena venom lectin, demonstrating their utility for toxin-channel interaction studies .
(Basic) What are the critical considerations when designing a literature review on Huwentoxin IV's mechanism of action?
Use Boolean search strings (e.g., "Huwentoxin IV AND hNav1.7 AND structure") in databases like PubMed and ScienceDirect. Prioritize studies with rigorous structural/functional validation and exclude non-peer-reviewed sources. Track citations from seminal papers (e.g., Liang et al., 2000 ) to identify emerging trends .
(Advanced) What computational tools complement experimental data in predicting Huwentoxin IV's binding motifs to hNav1.7?
Molecular dynamics (MD) simulations model toxin-channel interactions at atomic resolution, while docking algorithms (e.g., AutoDock Vina) predict binding poses. These tools identified key residues (e.g., Tyr33) for mutagenesis, validated via electrophysiology . Pair computational predictions with experimental mutagenesis to refine binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
